molecular formula C7H6N6 B2865573 5-Amino-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile CAS No. 890094-01-6

5-Amino-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile

Cat. No.: B2865573
CAS No.: 890094-01-6
M. Wt: 174.167
InChI Key: SIXKMTUKVYUNED-UHFFFAOYSA-N
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Description

5-Amino-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

The synthesis of 5-Amino-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile typically involves the reaction of 3,5-diamino-1,2,4-triazole with various substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . This reaction is carried out under specific conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

5-Amino-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others. Common reagents for these reactions include halogens and nucleophiles.

    Condensation: It can also participate in condensation reactions to form larger, more complex molecules.

Scientific Research Applications

5-Amino-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

5-Amino-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups and the resulting biological activities, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

5-amino-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N6/c1-4-10-7-11-6(9)5(2-8)3-13(7)12-4/h3H,1H3,(H2,9,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIXKMTUKVYUNED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C(=NC2=N1)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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